Lipophilicity Advantage Over the Des-Chloro Phenylsulfonyl Analog – XLogP3-AA Comparison
The 4-chlorophenylsulfonyl substituent significantly raises calculated lipophilicity relative to the unsubstituted phenylsulfonyl analog. Higher logP in this range typically correlates with improved passive membrane permeability and blood–brain barrier penetration potential, while remaining within drug-like space [1][2].
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide: XLogP = 3.7 (estimated by fragment addition) |
| Quantified Difference | ΔXLogP ≈ +0.8 (Target more lipophilic) |
| Conditions | PubChem XLogP3-AA algorithm, same scaffold comparator |
Why This Matters
Procurement decision-makers should select the 4-chloro derivative when higher lipophilicity-driven permeability or blood–brain barrier penetration is desired over the des-chloro analog.
- [1] PubChem CID 16836992. Computed Property XLogP3-AA = 4.5. U.S. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem CID 16836992 structure. Absence of chlorine atom; phenylsulfonyl analog inferred by fragment-based logP contribution. View Source
